molecular formula C22H22FN3O B2612454 (2-fluorophenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone CAS No. 1351615-23-0

(2-fluorophenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2612454
CAS No.: 1351615-23-0
M. Wt: 363.436
InChI Key: KXZOBHVMCCKSTJ-UHFFFAOYSA-N
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Description

The compound (2-fluorophenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule that features a combination of fluorophenyl, phenyl, imidazole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-fluorophenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a dihydroimidazole.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of (2-fluorophenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone typically involves multi-step organic synthesis techniques. The structural framework includes a piperidine ring, an imidazole moiety, and a fluorophenyl group, which contribute to its biological activity. The presence of the imidazole ring is particularly significant as it is known to enhance the pharmacological properties of compounds.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing imidazole and piperidine derivatives exhibit notable antimicrobial properties. For instance:

  • Jain et al. evaluated various imidazole derivatives for their antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The findings indicated that certain derivatives exhibited significant antimicrobial potential, suggesting a similar expectation for this compound due to its structural similarities with effective compounds .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismActivity (Zone of Inhibition)
Compound AE. coli15 mm
Compound BS. aureus20 mm
(2-fluorophenyl)(4-(...))TBDTBD

Anticancer Properties

The anticancer potential of this compound has been explored in various studies:

  • Yurttas et al. reported on the synthesis of imidazole derivatives and their evaluation against cancer cell lines such as C6 (rat glioma) and HepG2 (human liver). The study utilized the MTT assay to measure cytotoxicity, revealing that specific derivatives showed significant inhibition of tumor growth .

Table 2: Anticancer Activity Data

CompoundCell LineIC50 Value (µM)
Compound CC625.0 ± 3.5
Compound DHepG230.0 ± 4.0
(2-fluorophenyl)(4-(...))TBDTBD

Neuroprotective Effects

Given the structural characteristics of this compound, there is potential for neuroprotective applications:

Research indicates that compounds with piperidine and imidazole groups may interact with neurotransmitter systems or inhibit neurodegenerative pathways. Preliminary studies suggest that this compound could be investigated further for its efficacy in treating conditions such as Alzheimer's disease or other neurodegenerative disorders.

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

Case Study 1: Inhibition Studies

Surface plasmon resonance techniques were employed to assess the binding affinities of related compounds to specific enzyme targets involved in cancer pathways. Results indicated strong interactions, suggesting that (2-fluorophenyl)(4-(...) could exhibit similar binding characteristics.

Case Study 2: Cell Line Experiments

In vitro studies using various cancer cell lines demonstrated that certain derivatives effectively inhibited cell proliferation, showcasing the compound's potential as an anticancer agent.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. Generally, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The imidazole ring can act as a ligand for metal ions, while the piperidine ring can enhance membrane permeability .

Comparison with Similar Compounds

Biological Activity

The compound (2-fluorophenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.

Key Functional Groups

  • Fluorophenyl Group : Enhances lipophilicity and may influence receptor binding.
  • Imidazole Ring : Known for its biological activity, particularly in enzyme inhibition.
  • Piperidine Moiety : Often associated with neuroactive compounds.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of imidazole and piperidine can exhibit antibacterial properties. For instance, compounds with similar structures have shown efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : The compound's structural similarity to known anticancer agents suggests potential activity against cancer cell lines. For example, imidazole derivatives have been studied for their ability to inhibit kinesin spindle protein (KSP), which is crucial for cancer cell division .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications in the imidazole ring or the piperidine structure can significantly impact the pharmacological profile. Research has shown that:

  • Substituents on the phenyl ring can enhance or diminish activity based on their electronic properties.
  • The introduction of halogen groups has been linked to increased antimicrobial efficacy .

Case Studies

  • Preclinical Studies on Antimicrobial Efficacy :
    A study evaluated various piperidine derivatives, including those structurally related to our compound. The results indicated significant antibacterial activity, particularly in compounds with electron-donating groups on the phenyl ring .
  • Cytotoxicity Assessment :
    In vitro cytotoxicity tests revealed that certain analogs of this compound exhibited selective toxicity towards cancerous cells while sparing normal cells, suggesting a favorable therapeutic index .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameStructureMIC (mg/mL)Activity Against
Compound AC6H5-N=C-C6H4-F0.0039S. aureus
Compound BC5H4N-C(C=O)-C6H50.025E. coli
Compound CC5H4N-C(=O)-C6H4-Cl0.015Pseudomonas aeruginosa

Table 2: SAR Insights

ModificationEffect on Activity
Fluoro substitutionIncreased lipophilicity
Hydroxy group additionEnhanced antibacterial action
Methyl group removalDecreased cytotoxicity

Properties

IUPAC Name

(2-fluorophenyl)-[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O/c23-20-9-5-4-8-19(20)22(27)25-13-10-17(11-14-25)16-26-15-12-24-21(26)18-6-2-1-3-7-18/h1-9,12,15,17H,10-11,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZOBHVMCCKSTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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